6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
6-Chloro-1'-propyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one is a spiro-β-carboline derivative characterized by a fused β-carboline-indole scaffold with a chlorine substituent at position 6 and a propyl group at the 1'-position of the indole ring. The spirocyclic architecture introduces conformational rigidity, which can enhance binding specificity to biological targets such as enzymes or receptors. Chlorine, as an electron-withdrawing group, may influence electronic properties and metabolic stability, while the propyl chain contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
6-chloro-1'-propylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-2-11-25-18-6-4-3-5-16(18)21(20(25)26)19-14(9-10-23-21)15-12-13(22)7-8-17(15)24-19/h3-8,12,23-24H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFXMGZUOSPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Beta-Carboline Formation: : Starting from a tryptamine derivative, cyclization in the presence of an oxidizing agent (e.g., DDQ) leads to the formation of the beta-carboline core.
Spiro Compound Formation: : Introduction of the indoline moiety is achieved through a [3+2] cycloaddition reaction, utilizing a nitrile ylide intermediate.
Chlorination: : Selective chlorination of the beta-carboline framework at the 6-position can be performed using N-chlorosuccinimide (NCS) under mild conditions.
Propyl Substitution: : The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: Scaling up these reactions for industrial production involves optimizing each step for yield, purity, and cost-effectiveness. Key considerations include the availability of starting materials, the safety of reaction conditions, and the efficiency of purification methods.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : Can undergo oxidation reactions to introduce additional functional groups or alter the oxidation state of existing substituents.
Reduction: : The compound can be reduced to modify its electronic properties or to remove specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed at various positions on the beta-carboline or indoline moieties.
Common Reagents and Conditions:
Oxidation: : Reagents such as KMnO4 or PCC can be used.
Reduction: : Common reagents include NaBH4 and LiAlH4.
Substitution: : Halogenation using NBS, methylation with methyl iodide, etc.
Major Products Formed:
Scientific Research Applications
6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been explored for various applications:
Chemistry: : Used as a building block in synthetic organic chemistry for the creation of novel spiro compounds.
Biology: : Investigated for its interactions with biological macromolecules, showing potential as a probe in biochemical assays.
Medicine: : Preliminary studies suggest it may have activity against certain disease pathways, making it a candidate for drug development.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, potentially including:
DNA and RNA Intercalation: : Its planar beta-carboline moiety allows it to insert between nucleic acid bases, affecting replication and transcription.
Enzyme Inhibition: : It may act as an inhibitor of enzymes involved in metabolic pathways, altering cellular processes.
Receptor Binding: : The compound's structure allows it to bind to certain receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
Halogen Substitution Variations
- 1′-Allyl-5′-bromo-6-methoxy analog (): Substituents: Allyl at 1', bromo at 5', methoxy at 4. Methoxy’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect .
Alkyl Chain Modifications
- 1'-Methyl analog (): Substituent: Methyl at 1'.
Aryl-Substituted Spiro-β-Carbolines ()
| Compound | Substituent | Melting Point (°C) | Key Features |
|---|---|---|---|
| 4-Phenyl derivative | Phenyl at β-carboline | 199–201 | Enhanced π-π interactions |
| 4-(4-Methoxyphenyl) derivative | 4-Methoxyphenyl | 280–281 | Improved solubility via polar group |
| 4-(3,4-Methylenedioxyphenyl) derivative | Methylenedioxyphenyl | 266–268 | Potential CNS activity due to MDMA-like motif |
The target compound’s 6-chloro and 1'-propyl groups balance lipophilicity and steric effects compared to these analogs .
Pharmacological Properties
- Antimalarial Activity : Spiroindolones like the 5'',7-dichloro-6-fluoro analog () show efficacy against Plasmodium falciparum. Chlorine in the target compound may similarly enhance target binding .
- CNS Targets : β-Carbolines with methylenedioxyphenyl groups () exhibit neuroactivity, suggesting the target’s spiro architecture could modulate neurotransmitter receptors .
- Antitumor Potential: Piperazinylpropyl derivatives () demonstrate cytotoxicity, but the propyl group’s balance of lipophilicity may reduce off-target effects compared to bulkier chains .
Physicochemical Properties
The target’s propyl group moderately increases LogP compared to methyl but maintains better solubility than allyl or hexyl analogs .
Biological Activity
6-Chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C13H13ClN2O
- Molecular Weight : 248.71 g/mol
- CAS Number : 49843-98-3
- IUPAC Name : 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Research indicates that compounds related to tetrahydrocarbolines exhibit various biological activities, including:
- Inhibition of Phosphodiesterase (PDE) : Tetrahydro-beta-carboline derivatives have been studied for their ability to inhibit PDE5, which is relevant in the treatment of erectile dysfunction and pulmonary hypertension .
- Neuroprotective Effects : Some beta-carboline derivatives demonstrate neuroprotective properties, potentially beneficial in neurodegenerative diseases like Parkinson's disease .
Antitumor Activity
A study on similar compounds revealed that tetrahydrocarbolines could induce apoptosis in cancer cells through the activation of caspases and the modulation of the Bcl-2 family proteins. This suggests that this compound may also possess antitumor properties.
Anti-inflammatory Effects
Tetrahydrocarbolines have shown promise in reducing inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This could make them candidates for treating inflammatory diseases.
Neuroprotective Properties
Research indicates that certain beta-carboline derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for compounds targeting neurodegenerative conditions.
Case Studies
| Study | Findings |
|---|---|
| Wernicke et al. (2020) | Identified neuroprotective effects in animal models of Parkinson's disease with similar compounds. |
| ResearchGate Study (2015) | Demonstrated PDE5 inhibition leading to increased cGMP levels in human tissues. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
